3-(Thiophen-3-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine
CAS No.: 2177366-47-9
Cat. No.: VC5084315
Molecular Formula: C15H14F3NO2S2
Molecular Weight: 361.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2177366-47-9 |
|---|---|
| Molecular Formula | C15H14F3NO2S2 |
| Molecular Weight | 361.4 |
| IUPAC Name | 3-thiophen-3-yl-1-[4-(trifluoromethyl)phenyl]sulfonylpyrrolidine |
| Standard InChI | InChI=1S/C15H14F3NO2S2/c16-15(17,18)13-1-3-14(4-2-13)23(20,21)19-7-5-11(9-19)12-6-8-22-10-12/h1-4,6,8,10-11H,5,7,9H2 |
| Standard InChI Key | RNOKPFDDEMJAMW-UHFFFAOYSA-N |
| SMILES | C1CN(CC1C2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Introduction
The compound 3-(Thiophen-3-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine is a complex organic molecule that combines thiophene and pyrrolidine rings with a sulfonyl group. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general principles of organic chemistry.
Synthesis and Preparation
The synthesis of such compounds typically involves multiple steps, including the formation of the pyrrolidine ring, attachment of the thiophene moiety, and introduction of the sulfonyl group. Common reagents might include thiophene derivatives, pyrrolidine precursors, and sulfonyl chlorides.
| Step | Reagents | Conditions |
|---|---|---|
| 1. Formation of Pyrrolidine Ring | Pyrrolidine precursors (e.g., 1,4-diaminobutane) | High temperature, acidic conditions. |
| 2. Attachment of Thiophene Moiety | Thiophene derivatives (e.g., 3-bromothiophene) | Palladium-catalyzed cross-coupling reactions. |
| 3. Introduction of Sulfonyl Group | Sulfonyl chlorides (e.g., 4-(trifluoromethyl)benzenesulfonyl chloride) | Basic conditions, low temperature. |
Potential Applications
Compounds with similar structures have shown potential in various biological applications, including antiviral and anti-inflammatory activities. The presence of a thiophene ring and a sulfonyl group suggests that 3-(Thiophen-3-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine could be explored for such purposes.
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